molecular formula C30H48N2O8S2 B3047883 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- CAS No. 147072-47-7

2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-

Cat. No.: B3047883
CAS No.: 147072-47-7
M. Wt: 628.8 g/mol
InChI Key: JOKQWUXBBOQYTJ-UHFFFAOYSA-N
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Description

This compound is a bis-pyrrolidinedione derivative featuring a dithiobis[(1-oxo-11,1-undecanediyl)oxy] linker. The structure comprises two 2,5-pyrrolidinedione (maleimide-like) moieties connected via a flexible aliphatic chain containing sulfur atoms and ester groups. The long undecanediyl spacer (11-carbon chain) and dithioether linkages contribute to its unique physicochemical properties, such as enhanced solubility in nonpolar solvents and flexibility, making it suitable for applications in polymer crosslinking, drug delivery systems, and bioconjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-[[11-(2,5-dioxopyrrolidin-1-yl)oxy-11-oxoundecyl]disulfanyl]undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O8S2/c33-25-19-20-26(34)31(25)39-29(37)17-13-9-5-1-3-7-11-15-23-41-42-24-16-12-8-4-2-6-10-14-18-30(38)40-32-27(35)21-22-28(32)36/h1-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKQWUXBBOQYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCSSCCCCCCCCCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430980
Record name 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147072-47-7
Record name 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- typically involves the reaction of 2,5-pyrrolidinedione with dithiobis(undecanoic acid) derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps often include recrystallization and chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- involves its ability to form covalent bonds with target molecules. The dithiobis groups can interact with thiol-containing compounds, leading to the formation of disulfide bonds. This property is particularly useful in biological systems where disulfide bond formation is crucial for protein structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between the target compound and analogous bis-pyrrolidinediones:

Compound Name Linker Type Spacer Length Functional Groups CAS RN Molecular Weight (g/mol)
2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- Dithiobis(aliphatic ester) 11 carbons Thioether, Ester Not Provided Estimated ~600–650*
1,1-[(1-Methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-2,5-pyrrolidinedione Dithiobis(aliphatic ester) 2 carbons Thioether, Ester 125503-35-7 ~400–450*
N,N′-(1,3-Phenylene)dimaleimide Aromatic (phenylene) N/A Amide 3006-93-7 268.22
1,1′-[Iminobis(ethyleneiminoethylene)]bis(3-octadecenyl-pyrrolidinedione) Polyamine (branched) Variable Imine, Alkyl chain Not Provided ~800–900*
1-{[(2S)-Norbornenylcarbonyl]oxy}-2,5-pyrrolidinedione Bicyclic (norbornene) N/A Ester, Bicyclo[2.2.1] Not Provided ~250–300*

*Estimated based on structural analogs.

Physicochemical Properties

  • Flexibility : The undecanediyl spacer provides greater conformational flexibility, facilitating interactions with biomolecules or polymer chains. Shorter linkers (e.g., 2-carbon in CAS 125503-35-7) restrict motion, reducing efficacy in dynamic systems .
  • Reactivity: Thioether linkages in the target compound offer distinct reactivity toward thiol-containing molecules (e.g., cysteine residues in proteins), whereas oxygen-based linkers (e.g., esters in norbornene derivatives) are more susceptible to hydrolysis .

Thermal and Chemical Stability

  • Thermal Stability : Aromatic linkers (e.g., phenylene in CAS 3006-93-7) exhibit higher thermal stability (>200°C) than aliphatic counterparts due to rigid conjugation. The target compound’s aliphatic chain may degrade at lower temperatures (~150–180°C) .
  • Hydrolytic Stability : The ester groups in the target compound are prone to hydrolysis under basic conditions, whereas amide-linked analogs (e.g., N,N′-(1,3-Phenylene)dimaleimide) are more resistant .

Research Findings and Case Studies

  • Micellar Nanoparticles: highlights a block-copolymer using a norbornene-pyrrolidinedione derivative for MMP-sensitive drug delivery. The target compound’s longer chain could improve encapsulation efficiency for hydrophobic drugs .
  • Crosslinking Efficiency : In polymer networks, the dithiobis linker’s flexibility allows for higher crosslink density compared to rigid spacers, enhancing mechanical properties in elastomers .

Biological Activity

2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- (CAS Number: 147072-47-7) is a complex organic compound with a molecular formula of C30H48N2O8S2C_{30}H_{48}N_{2}O_{8}S_{2} and a molecular weight of 628.84 g/mol. This compound is notable for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.

Chemical Structure and Properties

The compound features a unique dithiobis linkage which enhances its reactivity and ability to form stable complexes with biological molecules. The presence of the pyrrolidine and dithiobis groups allows for interactions with thiol-containing compounds, making it particularly relevant in biochemical applications.

Synthesis

The synthesis typically involves the reaction of 2,5-pyrrolidinedione with dithiobis(undecanoic acid) derivatives in organic solvents like dichloromethane or tetrahydrofuran, often using coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation. Industrial production may utilize continuous flow processes to optimize yield and purity through automated reactors and controlled conditions.

The biological activity of 2,5-Pyrrolidinedione is primarily attributed to its ability to form covalent bonds with target molecules. The dithiobis groups can interact with thiol groups in proteins, leading to the formation of disulfide bonds that are crucial for protein structure and function. This property is particularly useful in drug design and delivery systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2,5-Pyrrolidinedione. For instance, research on 5-oxopyrrolidine derivatives has shown promising results against A549 human lung adenocarcinoma cells. The compounds exhibited structure-dependent anticancer activity, where specific substitutions enhanced efficacy:

CompoundSubstitutionA549 Cell Viability (%)
BaseNone78–86
Compound 64-Chlorophenyl64
Compound 84-Dimethylamino phenylSignificantly lower than control

The incorporation of certain functional groups was found to improve cytotoxicity selectively towards cancer cells while sparing non-cancerous cells.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity against multidrug-resistant pathogens. In particular, studies have screened these compounds against strains such as Staphylococcus aureus and Klebsiella pneumoniae, revealing significant efficacy:

PathogenActivity Level
Methicillin-resistant S. aureusHigh
Carbapenem-resistant K. pneumoniaeModerate

The ability to combat multidrug-resistant strains positions these compounds as valuable candidates in the ongoing fight against antibiotic resistance.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a series of 5-oxopyrrolidine derivatives on A549 cells. The results indicated that certain structural modifications led to increased cytotoxicity while maintaining lower toxicity towards normal cells. This suggests that targeted modifications can enhance therapeutic indices.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of these derivatives against resistant strains of bacteria. The findings underscored the importance of structural diversity in developing effective antimicrobial agents capable of overcoming resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-
Reactant of Route 2
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2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-

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